6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole

Medicinal Chemistry Physicochemical Profiling Benzimidazole SAR

6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole (also named 5-nitro-2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole) is a synthetic benzimidazole derivative with the molecular formula C₁₄H₈F₃N₃O₂ and a molecular weight of 307.23 g/mol. The compound features a 5(6)-nitro substituent on the benzimidazole core and a meta-trifluoromethyl group on the 2-phenyl ring, a substitution pattern that distinguishes it from the para-CF₃ isomer (CAS 263022-03-3) and from analogs lacking either the nitro or the trifluoromethyl group.

Molecular Formula C14H8F3N3O2
Molecular Weight 307.23 g/mol
CAS No. 263022-19-1
Cat. No. B6164914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole
CAS263022-19-1
Molecular FormulaC14H8F3N3O2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-18-11-5-4-10(20(21)22)7-12(11)19-13/h1-7H,(H,18,19)
InChIKeyZILAHOIXWWLNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole (CAS 263022-19-1): Core Identity and Structural Context for Scientific Procurement


6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole (also named 5-nitro-2-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole) is a synthetic benzimidazole derivative with the molecular formula C₁₄H₈F₃N₃O₂ and a molecular weight of 307.23 g/mol . The compound features a 5(6)-nitro substituent on the benzimidazole core and a meta-trifluoromethyl group on the 2-phenyl ring, a substitution pattern that distinguishes it from the para-CF₃ isomer (CAS 263022-03-3) and from analogs lacking either the nitro or the trifluoromethyl group . Its computed physicochemical profile includes a LogP of 4.68 and a polar surface area (PSA) of 74.50 Ų, parameters that influence membrane permeability and target engagement potential relative to close structural analogs .

Why 6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole Cannot Be Replaced by Its Closest Benzimidazole Analogs


Within the 2-phenyl-5(6)-nitrobenzimidazole chemotype, the position of the trifluoromethyl substituent on the pendant phenyl ring is a critical determinant of both electronic distribution and steric topology. Moving the –CF₃ group from the meta (3-) to the para (4-) position alters the molecular dipole, LogP, and potential hydrogen-bonding networks that govern target recognition . Similarly, removing the –CF₃ group entirely (i.e., 6-nitro-2-phenyl-1H-benzimidazole, CAS 1571-85-3) eliminates a key hydrophobic anchor and electron-withdrawing element, while omitting the nitro group (i.e., 2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole, CAS 400073-80-5) abolishes the redox-active and hydrogen-bond-accepting nitro pharmacophore essential for bioreductive activation and anion-transport mechanisms [1][2]. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into measurable differences in potency, selectivity, and functional activity.

Quantitative Differentiation Profile of 6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole Against Structurally Proximal Analogs


Regioisomeric Differentiation: Meta-CF₃ vs. Para-CF₃ Substitution Effects on LogP and PSA for Membrane Permeability Optimization

The 3-CF₃ (meta) regioisomer (target compound) and the 4-CF₃ (para) regioisomer (CAS 263022-03-3) share identical molecular formulas yet exhibit distinct computed physicochemical signatures. The meta-substituted target compound has a reported LogP of 4.68 and a PSA of 74.50 Ų . The para isomer, by contrast, has a LogP of 4.74 and a PSA of 74.70 Ų . The LogP difference of Δ = -0.06 and the subtle PSA shift of Δ = -0.20 Ų indicate that the meta-CF₃ configuration reduces overall lipophilicity slightly relative to the para-CF₃ isomer, a factor that can influence non-specific protein binding, solubility, and membrane partitioning behavior in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Benzimidazole SAR

Nitro Group Differentiation: Presence vs. Absence of 5(6)-NO₂ in 2-(3-Trifluoromethylphenyl)-Benzimidazoles for Bioreductive and Anion-Transport Applications

The 5(6)-nitro substituent on the benzimidazole core is a critical pharmacophoric element for bioreductive prodrug activation and anionophoric activity. In the class of 5-nitrated benzimidazole derivatives, compounds bearing electron-withdrawing groups at the benzimidazole subunits exhibit 2370- and 1721-fold enhanced anionophoric activity, with EC₅₀ values as low as 36 nM and 50 nM, respectively [1]. The target compound (bearing the 5-NO₂ group) is mechanistically positioned for similar nitroreductase-dependent activation. Its direct analog lacking the nitro group—2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole (CAS 400073-80-5)—would be inactive in bioreductive contexts, as the nitro group is the essential redox handle for enzymatic reduction and subsequent DNA-targeting or anion-transport activity.

Anticancer Prodrug Design Anion Transport Bioreductive Activation

Trifluoromethyl Group Differentiation: Vasorelaxant Potency of 5-Nitro-2-Phenylbenzimidazoles With and Without CF₃ Substitution

In a study of 2-(substituted phenyl)-5-nitrobenzimidazoles, the presence and position of aryl substituents profoundly modulated vasorelaxant activity on isolated rat aortic rings. The most potent compound of the series, 2-(5-nitro-1H-benzimidazol-2-yl)phenol (an ortho-OH analog), exhibited an IC₅₀ of 0.95 μM (with endothelium) and 2.01 μM (without endothelium) [1]. Another potent analog, 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (para-OCH₃), showed IC₅₀ values of 1.41 μM and 3.61 μM, respectively [1]. The target compound incorporates a meta-CF₃ group—an electron-withdrawing substituent with distinct steric and electronic properties compared to –OH or –OCH₃. While direct vasorelaxant data for the target compound are not available, the SAR framework indicates that substituting the phenyl ring with a meta-CF₃ group will yield a vasorelaxant profile distinct from para-OCH₃ or ortho-OH analogs, likely with reduced hydrogen-bonding capacity and altered potency.

Vasorelaxant Activity Cardiovascular Research Benzimidazole SAR

Acidic Strength Differentiation: Potentiometric Ranking of 2-Substituted 5-Nitrobenzimidazoles Establishes the Electron-Withdrawing Hierarchy of the CF₃ Group

Potentiometric titrations in non-aqueous solvent established the acidic strength order for 2-substituted 5-nitrobenzimidazoles as: 2-(trifluoromethyl) > 2-(difluorochloromethyl) > 2-(chloromethyl) > 2-methyl > 2-(hydroxymethyl) [1]. This ranking demonstrates that the –CF₃ group, when attached at the 2-position of the benzimidazole core, imparts the strongest acidifying effect among the evaluated substituents. The target compound carries the –CF₃ group on the 2-phenyl ring rather than directly on the benzimidazole 2-position, but the electron-withdrawing influence is transmitted through the conjugated phenyl ring, contributing to the overall electronic tuning of the benzimidazole NH acidity and the nitro group's reduction potential.

Physicochemical Characterization Potentiometric Titration Acidity Constants

Antibacterial Differentiation: Halogenated vs. Nitro-Substituted 2-Trifluoromethylbenzimidazoles Establish the Nitro Group's Role in Bacillus subtilis Inhibition

A 2023 study on antibacterial activity of halogen- and nitro-derivatives of benzimidazole against Bacillus subtilis found that 2-trifluoromethylbenzimidazoles containing halogen atoms in the phenylene fragment had the most pronounced inhibitory effect, with 5,6-dibromo-2-(trifluoromethyl)benzimidazole exhibiting an MIC of 0.49 µg/mL, comparable to the commercial antibiotic tetracycline [1]. The target compound differs in substitution topology (2-aryl CF₃-phenyl rather than 2-CF₃; 5-nitro rather than 5,6-dihalogen), but the presence of the 5-nitro group positions it within the nitrobenzimidazole antibacterial chemotype. The combination of a nitro group on the benzimidazole core and a CF₃-bearing aryl substituent at the 2-position creates a dual electron-withdrawing motif that is structurally distinct from the halogenated comparator series and may favor interaction with different bacterial targets or exhibit a different resistance profile.

Antibacterial Activity Bacillus subtilis Nitrobenzimidazole

Priority Application Scenarios for 6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


Meta-vs-Para CF₃ Isomer Pair Screening in Membrane Permeability and ADME Optimization Programs

The 0.06 LogP unit difference between the meta-CF₃ (LogP 4.68) and para-CF₃ (LogP 4.74) isomers makes this compound pair valuable for probing how subtle lipophilicity shifts affect Caco-2 permeability, plasma protein binding, and metabolic stability. Procure both isomers as a matched pair to isolate the contribution of CF₃ regioisomerism to ADME outcomes without altering molecular formula or hydrogen-bond donor/acceptor count.

Bioreductive Prodrug and Anion-Transporter Research Requiring the 5-Nitro Pharmacophore

The 5(6)-nitro group is the essential redox handle for nitroreductase-mediated bioreductive activation and for CH···anion interactions in transmembrane anion transport [2]. Use the target compound as a 5-nitro-bearing scaffold for structure-activity studies; the non-nitrated analog 2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole (CAS 400073-80-5) should serve as the negative control, as it lacks the critical nitro pharmacophore and is expected to be inactive in these assays [2].

Cardiovascular SAR Studies Comparing Electron-Withdrawing Aryl Substituents on 5-Nitrobenzimidazole Vasorelaxants

The vasorelaxant SAR framework established by Estrada-Soto et al. demonstrates that aryl substitution on 2-phenyl-5-nitrobenzimidazoles modulates potency (IC₅₀ range: 0.95–1.41 μM in the most potent analogs) [1]. The target compound's meta-CF₃ group introduces strong inductive electron withdrawal without resonance effects, a profile not represented by the –OH, –OCH₃, or –CH₃ analogs in the published series. Procure for head-to-head vasorelaxant testing against the reported para-OCH₃ (IC₅₀ 1.41 μM) and ortho-OH (IC₅₀ 0.95 μM) benchmarks to map the electronic parameter space [1].

Antibacterial Screening of Nitrobenzimidazole Derivatives with Dual Electron-Withdrawing Motifs

The combination of a 5-nitro group on the benzimidazole core and a meta-CF₃-phenyl substituent at the 2-position creates a dual electron-withdrawing architecture distinct from the dihalogenated 2-CF₃-benzimidazoles (e.g., 5,6-dibromo-2-(trifluoromethyl)benzimidazole, MIC 0.49 µg/mL against B. subtilis) [3]. This compound enables exploration of whether replacing halogen atoms with a nitro group alters the antibacterial spectrum, mechanism of action, or resistance susceptibility compared to the halogenated benzimidazole series.

Quote Request

Request a Quote for 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.